molecular formula C8H11N3S B2712977 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile CAS No. 1531092-09-7

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

Cat. No. B2712977
CAS RN: 1531092-09-7
M. Wt: 181.26
InChI Key: GGMUUVAKSFIONK-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered C3NS ring. They are a subclass of azoles and are related to other five-membered heterocyclic compounds such as pyrazoles . Thiazoles are found in many important drugs and are also used in the field of materials science .


Synthesis Analysis

The synthesis of thiazoles and pyrazoles often involves the reaction of hydrazine derivatives with other compounds. For example, 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone were prepared via a solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of thiazoles and pyrazoles involves a five-membered ring with varying degrees of substitution. For example, 3-methyl-5-pyrazolone has a molecular formula of C4H6N2O .


Chemical Reactions Analysis

Thiazoles and pyrazoles can undergo a variety of chemical reactions. For instance, 3-amino-5-methylisoxazole can react with pyruvic acid derivatives to form various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and pyrazoles can vary depending on their specific structures. For example, 3-methyl-5-pyrazolone has a molecular weight of 98.103 Da .

Scientific Research Applications

Synthesis and Modification Techniques

A significant area of research involves the synthesis and modification of thiazole derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, a one-pot synthesis technique has been developed for creating 2-amino- or 2-(arylamino) thiazoles, showcasing the efficiency of combining ketones with thioureas in the presence of [hydroxy(tosyloxy)iodo]benzene to produce various thiazole derivatives (Moriarty et al., 1992). This synthesis method represents a modification of the Hantzsch synthesis, underlining the adaptability of thiazole compounds in chemical reactions.

Biological Activity and Cytotoxicity

Another crucial area of research is the exploration of the biological activities and cytotoxic properties of thiazole derivatives. For instance, studies have highlighted the preparation of 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile derivatives, which were then used as intermediates in creating compounds with notable antibacterial, antifungal, and cytotoxic effects against breast cancer cells (Al-Adiwish et al., 2017). These findings emphasize the potential of thiazole derivatives in medicinal chemistry, particularly in developing treatments for various diseases.

Mechanism of Action

The mechanism of action of thiazoles and pyrazoles in biological systems can vary widely depending on the specific compound and its targets. For example, some derivatives of 3-methyl-5-pyrazolone have been found to have antioxidant activity .

Safety and Hazards

The safety and hazards associated with thiazoles and pyrazoles can vary depending on the specific compound. It’s always important to refer to the safety data sheet (SDS) for specific compounds for detailed information .

Future Directions

The study of thiazoles and pyrazoles is a vibrant field with many potential future directions. These compounds are found in many pharmaceuticals and are also used in materials science . Ongoing research is likely to continue to uncover new syntheses, reactions, and applications for these versatile compounds .

properties

IUPAC Name

3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-3-4-10-8-7(5-9)6(2)11-12-8/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMUUVAKSFIONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=NS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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